2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLJFLHRRKXNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid. The reaction is carried out under reflux conditions in ethanol, yielding the desired product with a high degree of purity . The reaction conditions are optimized to ensure a high yield and minimal by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxazolo[4,5-b]pyridine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxazolo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted oxazolo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, showing potential as a bacterial inhibitor.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial growth by interfering with essential bacterial enzymes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it disrupts bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Key Characterization Data :
- Melting Point : 148–151°C .
- Spectroscopic Data :
- Elemental Analysis : C, 62.45%; H, 3.10%; N, 12.14% (matches theoretical values) .
Comparison with Structurally Similar Compounds
Structure-Activity Relationships (SAR)
Antibacterial Activity :
- Substituent Position: 3-Chloro (3e) and 4-methoxy (3h) derivatives show stronger activity against Gram-positive bacteria (S. aureus) than Gram-negative strains (P. aeruginosa) due to enhanced membrane penetration .
- Electron-Withdrawing Groups : Chloro (3e) and trifluoromethyl (24) substituents improve binding to bacterial enzymes via hydrophobic interactions .
Antitumor Activity :
Enzyme Inhibition :
- FAAH Inhibitors: 2-(Trifluoromethyl) derivatives show nanomolar IC₅₀ values, attributed to enhanced electron-deficient character .
Physicochemical Properties
| Property | 3e | 2-(4-Methoxyphenyl) | 2-(Trifluoromethyl) |
|---|---|---|---|
| Molecular Weight | 230.65 g/mol | 226.23 g/mol | 188.11 g/mol |
| LogP | 3.1 (calculated) | 2.5 | 3.5 |
| Topological PSA | 38.9 Ų | 38.9 Ų | 38.9 Ų |
Biological Activity
2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization processes and functional group modifications. The specific synthetic routes may vary, but they generally aim to enhance the compound's biological activity by modifying substituents on the oxazole and pyridine rings.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related oxazolidinone derivatives have demonstrated strong antibacterial activity against Gram-positive bacteria, including strains resistant to traditional antibiotics like linezolid. These compounds were evaluated for their bacteriostatic effects and were found to inhibit biofilm formation effectively, suggesting a potential role in treating persistent bacterial infections .
Anti-inflammatory Effects
There is emerging evidence that oxazole derivatives can modulate inflammatory pathways. Research has indicated that certain compounds can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a potential application in treating inflammatory diseases . The anti-inflammatory mechanism may involve the inhibition of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses .
Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various oxazolidinone derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited concentration-dependent inhibition against multiple bacterial strains. The most promising derivative showed an IC50 value comparable to linezolid, highlighting its potential as a novel antibacterial agent .
Inhibition of Biofilm Formation
Another significant aspect of the biological activity of oxazole derivatives is their ability to inhibit biofilm formation. In experiments using Streptococcus pneumoniae, a common pathogen associated with respiratory infections, the tested compounds demonstrated a marked reduction in biofilm density in a dose-dependent manner. This property is crucial for developing treatments against biofilm-associated infections .
Research Findings Summary Table
Q & A
Q. What are the optimized synthetic routes for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, and how can regioselectivity be controlled?
A silica-supported, acid-catalyzed one-pot synthesis method using HClO₄/SiO₂ nanoparticles (5 mol%) under ambient conditions is highly efficient. This approach employs 2-amino-3-hydroxypyridine and substituted benzoyl chlorides, achieving high yields (85–92%) with short reaction times (20–40 min). Regioselectivity is ensured by analyzing local nucleophilicity descriptors (Nk) via DFT calculations at the B3LYP/6-311G++(d,p) level, which predict preferential formation at the oxazole ring's 2-position .
Q. How can the structural integrity of this compound derivatives be validated?
Characterization involves a combination of elemental analysis, IR spectroscopy (to confirm oxazole C-O-C stretching at ~1250 cm⁻¹), and multinuclear NMR (¹H and ¹³C). For example, the ¹H NMR spectrum typically shows a singlet for the oxazole proton at δ 8.2–8.4 ppm, while the 3-chlorophenyl group exhibits aromatic protons as doublets in the δ 7.3–7.6 ppm range. High-resolution mass spectrometry (HRMS) further confirms molecular ion peaks .
Q. What are the primary biological targets of oxazolo[4,5-b]pyridine derivatives?
These compounds exhibit notable antibacterial activity, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2–16 µg/mL. Their mechanism involves disruption of bacterial cell membrane integrity, as demonstrated in time-kill assays and electron microscopy studies .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring influence antibacterial efficacy?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl at the 3-position) enhance activity against MRSA, likely due to increased lipophilicity and membrane penetration. In contrast, electron-donating groups (e.g., -OCH₃) reduce potency. Comparative MIC data for 3-chloro (MIC = 4 µg/mL) vs. 3-methoxy (MIC = 16 µg/mL) derivatives highlight this trend .
Q. What computational strategies are used to predict ADME properties and binding modes of these compounds?
Density functional theory (DFT) optimizes molecular geometries, while molecular docking (e.g., AutoDock Vina) identifies interactions with bacterial targets like DNA gyrase. ADME predictions using SwissADME indicate moderate logP values (~2.5) and high gastrointestinal absorption, supporting their potential as oral therapeutics. Hydrogen bonding with gyrase’s Asp73 residue is critical for inhibition .
Q. How can contradictory data on Gram-negative bacterial activity be resolved?
While initial studies reported weak activity against Gram-negative bacteria (e.g., E. coli MIC > 64 µg/mL), later work using efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) restored susceptibility (MIC = 8 µg/mL). This suggests intrinsic activity masked by efflux mechanisms, requiring combination therapies for broader efficacy .
Q. What photophysical properties make these compounds suitable for optical sensing applications?
Solvatochromic studies in varying pH and solvents reveal excited-state intramolecular charge transfer (ICT) behavior. For example, in acidic conditions, this compound exhibits a blue shift (λmax = 340 nm → 320 nm) due to protonation of the pyridine nitrogen, enabling pH-dependent fluorescence for sensor design .
Methodological Tables
Table 1. Key Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (s, 1H, oxazole-H), 7.58–7.42 (m, 4H, Ar-H) | |
| ¹³C NMR | δ 160.1 (C=O), 149.8 (oxazole-C2), 134.2–128.5 (Ar-C) | |
| HRMS | m/z 245.0245 [M+H]⁺ (calc. 245.0248) |
Table 2. Comparative MIC Values for Oxazolo[4,5-b]pyridine Derivatives
| Derivative | Substituent | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. E. coli |
|---|---|---|---|
| 3-Chloro | -Cl | 4 | >64 |
| 3-Methoxy | -OCH₃ | 16 | >64 |
| 4-Trifluoromethyl | -CF₃ | 8 | 32 |
| Parent compound | None | 32 | >64 |
| Data sourced from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
